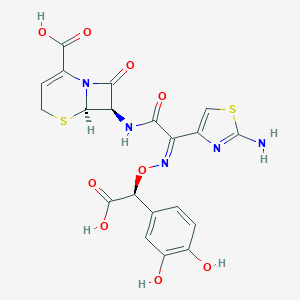![molecular formula C6H6N4 B040915 Imidazo[1,2-a]pyrazin-8-amine CAS No. 117718-88-4](/img/structure/B40915.png)
Imidazo[1,2-a]pyrazin-8-amine
描述
Imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
作用机制
Target of Action
Imidazo[1,2-a]pyrazin-8-amine has been found to interact with several targets. It has been reported to target Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
It is believed to involve specific interactions with the kinase hinge, driven by aminopyridine hydrogen bondings with ser538 and asp539, and by hydrophobic interaction of trifluoropyridine in the back pocket .
Biochemical Pathways
It is known that cdk2, one of its targets, plays a crucial role in the cell cycle, particularly in the transition from g1 phase to s phase . Therefore, it can be inferred that the compound may affect cell cycle progression.
Pharmacokinetics
It has been reported that a compound with a similar structure, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed good microsomal stability with a half-life of 83 minutes in humans .
Result of Action
Given its interaction with cdk2, it can be inferred that the compound may induce cell cycle arrest, potentially leading to apoptosis in cancer cells .
生化分析
Biochemical Properties
Imidazo[1,2-a]pyrazin-8-amine is known for its ability to undergo various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions allow for the direct functionalization of the this compound scaffold, making it a versatile tool in the construction of various biochemical derivatives .
Cellular Effects
Some studies suggest that it may have significant activity against certain types of cells . For instance, one study found that a compound with a similar structure showed good IC50 at a μM concentration against various cell lines .
Molecular Mechanism
It is believed to exert its effects through specific interactions with biomolecules . For example, it may bind to certain enzymes or proteins, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound has good microsomal stability , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) at certain dosages .
Metabolic Pathways
It is known that the compound can undergo various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reaction .
Transport and Distribution
It is known that the compound can undergo various reactions that allow for its direct functionalization , suggesting that it may interact with various transporters or binding proteins.
Subcellular Localization
It is known that the compound is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry , suggesting that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications.
准备方法
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyrazin-8-amine can be synthesized through various methods. One common approach involves the iodine-catalyzed one-pot three-component condensation reaction. This method includes the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction typically occurs at room temperature and yields the desired product in good quantities.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale multicomponent reactions due to their efficiency and atom economy. The use of readily available and cost-effective catalysts like iodine makes this method suitable for industrial applications .
化学反应分析
Types of Reactions: Imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyrazin-8-one.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted this compound derivatives.
科学研究应用
Imidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
相似化合物的比较
Imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine. These compounds share a similar fused ring structure but differ in their biological activities and chemical reactivity . For example:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its anticancer properties.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for diverse therapeutic applications .
属性
IUPAC Name |
imidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXZEJRGRNLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437402 | |
| Record name | Imidazo[1,2-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-88-4 | |
| Record name | Imidazo[1,2-a]pyrazin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117718-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyrazin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Imidazo[1,2-a]pyrazin-8-amine derivatives interesting for drug discovery?
A1: this compound derivatives have emerged as promising scaffolds in drug discovery due to their ability to bind to a diverse range of therapeutically relevant targets. For instance, research has demonstrated their potential as inhibitors of Threonine Tyrosine Kinase (TTK) [] and Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) []. These enzymes play critical roles in various disease pathways, making their modulation attractive for therapeutic intervention.
Q2: How do this compound derivatives interact with TTK?
A2: While the specific binding interactions of this compound derivatives with TTK are still under investigation, molecular docking simulations have provided valuable insights []. These simulations suggest that the this compound core might interact with the enzyme's active site, potentially competing with ATP binding or mimicking the substrate binding pose. Further experimental studies, such as X-ray crystallography, could provide a detailed understanding of the binding mode.
Q3: What is the significance of identifying this compound derivatives as PI4KIIIβ inhibitors?
A3: The discovery of this compound derivatives, such as 3-(3-fluoro-4-methoxyphenyl)-2-methyl-N-(pyridin-4-ylmethyl)this compound, as PI4KIIIβ inhibitors represents a significant development in antiviral research []. PI4KIIIβ is essential for enterovirus replication, and inhibiting this enzyme can effectively disrupt the virus life cycle. This finding highlights the potential of this compound derivatives as broad-spectrum antiviral agents.
Q4: How does the structure of this compound derivatives influence their activity?
A4: The structure-activity relationship (SAR) of this compound derivatives is an active area of research. Studies have shown that modifications to the core structure, particularly at the 2-, 3-, and 8- positions, can significantly affect the compounds' potency and selectivity towards different targets [, , , , ]. For example, introducing bulky substituents at the 2-position might increase the affinity for TTK, while modifications at the 8-position could improve selectivity towards specific adenosine receptor subtypes []. Further research exploring different substituents and their impact on binding affinity, cellular activity, and pharmacokinetic properties is crucial for optimizing these compounds for therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)



![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)






